3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid
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Overview
Description
3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid is a synthetic organic compound with the molecular formula C11H17NO4 and a molecular weight of 227.26 g/mol . It is often used in research and development due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid typically involves the reaction of tert-butyl carbamate with hex-5-ynoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The product is then purified through standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Scientific Research Applications
3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, leading to the formation of a reactive intermediate that can interact with various biological molecules. This interaction can affect molecular pathways and enzyme activities .
Comparison with Similar Compounds
3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid can be compared with other similar compounds such as:
tert-Butyl carbamate: Used in similar synthetic applications but lacks the alkyne functionality.
Hex-5-ynoic acid: Contains the alkyne group but lacks the tert-butoxycarbonyl protection.
N-Boc-protected amino acids: Share the tert-butoxycarbonyl group but differ in their side chains and functionalities.
This compound’s unique combination of the tert-butoxycarbonyl group and the alkyne functionality makes it particularly valuable in synthetic chemistry and research applications.
Properties
CAS No. |
1824239-09-9 |
---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
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